molecular formula C7H5NO5 B193609 3,4-Dihydroxy-5-nitrobenzaldehyde CAS No. 116313-85-0

3,4-Dihydroxy-5-nitrobenzaldehyde

Cat. No. B193609
M. Wt: 183.12 g/mol
InChI Key: BBFJODMCHICIAA-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-nitrobenzaldehyde is a solid chemical compound that is typically synthesized as a crystalline powder. It is an organic compound with two hydroxyl (OH) groups and one nitro (NO2) group attached to a benzene ring, along with an aldehyde (CHO) functional group .


Synthesis Analysis

The synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde can be achieved by reacting 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with a strong nucleophilic agent which may be created by reacting an aromatic mercapto compound with a strong organic or inorganic alkali metal base such as lithium hydroxide .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-5-nitrobenzaldehyde consists of a benzene ring with two hydroxyl (OH) groups, one nitro (NO2) group, and an aldehyde (CHO) functional group .


Chemical Reactions Analysis

3,4-Dihydroxy-5-nitrobenzaldehyde can be involved in various chemical reactions. For instance, it can be prepared by reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride . It can also be used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dihydroxy-5-nitrobenzaldehyde is 183.12 g/mol .

Scientific Research Applications

COMT Inhibitor Synthesis

3,4-Dihydroxy-5-nitrobenzaldehyde derivatives are potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines. The presence of nitro groups ortho to one hydroxyl group enhances their activity as COMT inhibitors. This property makes these compounds significant in the study of diseases related to catecholamine metabolism, such as Parkinson's disease and schizophrenia (Pérez et al., 1992).

Electrode Modification and Biosensor Development

Dihydroxybenzaldehyde isomers, including 3,4-Dihydroxy-5-nitrobenzaldehyde, can be oxidatively electrodeposited onto glassy carbon electrodes, creating modified electrodes with catalytic activity. These electrodes show promise in the electrooxidation of NADH and can be utilized in designing biosensors for detecting specific enzymatic activities (Pariente et al., 1996).

Synthesis of Novel Oxime Derivatives and Antioxidants

3,4-Dihydroxy-5-nitrobenzaldehyde is a key intermediate in synthesizing novel oxime derivatives and antioxidants. It participates in various chemical reactions, leading to diverse products like oximes and other novel compounds with potential antioxidant properties (Napolitano & d’Ischia, 2002).

Pharmaceutical Applications

The compound finds use in synthesizing a range of pharmaceuticals. For example, it is involved in the synthesis of malaricidal and coccidiostatic compounds, indicating its potential in developing treatments for malaria and other parasitic infections (Dürckheimer et al., 1980).

Photoreaction Studies

In solid-state photoreactions, nitrobenzaldehydes including 3,4-Dihydroxy-5-nitrobenzaldehyde interact with other organic compounds, leading to the formation of various products. Understanding these reactions is crucial for designing new photoreactive materials (Meng et al., 1994).

Safety And Hazards

When handling 3,4-Dihydroxy-5-nitrobenzaldehyde, it is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

3,4-Dihydroxy-5-nitrobenzaldehyde has been identified as a potential therapeutic agent for the treatment of hyperuricemia and gout due to its potent inhibitory effect on xanthine oxidase . It could be an outstanding candidate for a novel XO inhibitory drug that has potent activity and low toxicity, as well as antioxidant activity and a distinct chemical structure from allopurinol .

properties

IUPAC Name

3,4-dihydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJODMCHICIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151345
Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-5-nitrobenzaldehyde

CAS RN

116313-85-0
Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
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Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
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Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
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Record name 3,4-dihydroxy-5-nitrobenzaldehyde
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Record name Benzaldehyde, 3,4-dihydroxy-5-nitro
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Record name 3,4-DIHYDROXY-5-NITROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

35 g of 5-nitro vanillin (commercial) and 1200 ml of dichloromethane were mixed together under nitrogen and the mixture was cooled to 0° C. 533 ml of a molar solution of boron tribromide in dichloromethane were added and the mixture stood for 2 days at abmient temperature and then was concentrated. The residue was taken up cold (ice bath+methanol) in 300 ml of 2N hydrochloric acid and the mixture was stirred for two to three hours at this temperature, then left for 16 hours at ambient temperature. Extraction was carried out with ethyl acetate and the organic phase was washed, dried and concentrated to obtain 18 g of the expected product melting at >260° C.
Quantity
35 g
Type
reactant
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1200 mL
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solvent
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[Compound]
Name
molar solution
Quantity
533 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

17.1 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde are treated with 170 ml of constant-boiling hydrobromic acid and heated under reflux for 3.5 hours. After cooling the separated precipitate is filtered under suction, washed twice with ice-water and taken up in ethyl acetate. The organic phase is washed twice with 50 ml of sodium chloride solution each time, dried over magnesium sulfate and evaporated in a water-jet vacuum. The crystals obtained are taken up in methylene chloride, whereupon the solution is filtered over a ten-fold amount of silica gel. The material obtained is crystallized from ethyl acetate/isopropyl ether. There is obtained 3,4-dihydroxy-5-nitrobenzaldehyde in the form of yellow crystals of m.p. 142°-143°.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (2.0 g, 10.15 mmol) in anhydrous CH2Cl2 (10 mL) was added boron tribromide (4 mL) at 0° C. Reaction was warmed to room temperature and stirred for 2 hour under N2. Followed a standard aqueous/EtOAc workup. The residue was purified by silica gel column chromatography (1.2 mg, yield: 64.6%).
Quantity
2 g
Type
reactant
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4 mL
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reactant
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Quantity
10 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (3 g, 15.2 mmol) in acetic acid (3.1 mL) was added 40% hydrobromic acid (9.24 mL). The mixture was heated at 90° C. for 17 h. Reaction mixture was cooled and poured into ice water (100 mL), followed by a standard aqueous/EtOAc workup and purified by column chromatography on silica gel (petroleum ether/ethyl acetate=5:1) to give 3,4-dihydroxy-5-nitrobenzaldehyde (1.1 g, yield 39.5%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.24 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
solvent
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[Compound]
Name
ice water
Quantity
100 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g) and hydrochloric acid (37%, 15 mL) was stirred at 90° C. for 17 h. The mixture was diluted with water (100 mL) and then cooled to 3° C. After 1 h the product was filtered and washed with cold water. The product was dried in vacuo at 100° C. to give 16.5 g (95.1%) of crude product. The crude product was mixed with toluene (275 mL) and activated carbon (2,0 g) and the resulting mixture was refluxed for 45 min. The hot solution was filtered and then cooled to 3° C. After 1 h the product was filtered and washed with cold toluene. It was dried in vacuo at 50° C. to give 12.6 g (72.6%) of pure 3,4-dihydroxy-5-nitrobenzaldehyde (mp. 146°-8° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
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reactant
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
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0 (± 1) mol
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reactant
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Quantity
275 mL
Type
reactant
Reaction Step Two
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Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 2
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 4
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 5
3,4-Dihydroxy-5-nitrobenzaldehyde
Reactant of Route 6
3,4-Dihydroxy-5-nitrobenzaldehyde

Citations

For This Compound
141
Citations
JM Lü, Q Yao, C Chen - Biochemical pharmacology, 2013 - Elsevier
Hyperuricemia, excess of uric acid in the blood, is a clinical problem that causes gout and is also considered a risk factor for cardiovascular disease. The enzyme xanthine oxidase (XO) …
Number of citations: 92 www.sciencedirect.com
RA Perez, E Fernandez-Alvarez, O Nieto… - Journal of medicinal …, 1992 - ACS Publications
A series of nitro derivatives of dihydroxy-and hydroxymethoxybenzaldehyde was synthesized and tested as potential inhibitors of partially purified pig liver catechol-O-methyltransferase …
Number of citations: 36 pubs.acs.org
PS There - 2013 - Citeseer
Density and ultrasonic velocity by interferometer at 2 MHz have been measured for the medicinally important compound 3, 4-dihydroxy-5-nitrobenzaldehyde in ethanol as a solvent at …
Number of citations: 3 citeseerx.ist.psu.edu
CN Xia, WX Hu, W Zhou - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, also known as 5-nitrocaffeic acid phenethyl ester, C17H15NO6, was prepared by the condensation reaction of 3,4-dihydroxy-5-nitrobenzaldehyde, Meldrum's acid …
Number of citations: 1 scripts.iucr.org
T Wikberg, A Vuorela, P Ottoila, J Taskinen - Drug metabolism and …, 1993 - ASPET
Metabolites of entacapone [(E)-2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide++ +], a potent inhibitor of catechol-O-methyltransferase, were isolated from human and …
Number of citations: 123 dmd.aspetjournals.org
G Srikanth, UK Ray, DVN Srinivas Rao… - Synthetic …, 2012 - Taylor & Francis
A new and efficient process through a new intermediate, (2E)-2-cyano-3-(3,4-dihydroxy-5-nirtrophenyl)prop-2-enoic acid 15, has been described for preparing substantially pure …
Number of citations: 15 www.tandfonline.com
L Luukkanen, I Kilpeläinen, H Kangas… - Bioconjugate …, 1999 - ACS Publications
Enzyme-assisted synthesis and characterization are described for 3-O-β-d-glucuronides 1b−4b of the aglycons E- and Z-2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)…
Number of citations: 48 pubs.acs.org
G Kumar, TB Patrudu, TN Rao… - Asian Journal of …, 2017 - indianjournals.com
A simple and inexpensive method was developed with high performance liquid chromatography with PDA detection for determination of entacapone and its related impurities are (N, N …
Number of citations: 8 www.indianjournals.com
T Wikberg, P Ottoila, J Taskinen - European journal of drug metabolism …, 1993 - Springer
Metabolites of entacapone, (E)-2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl) propenamide, a potent inhibitor of catechol-O-methyltransferase, were isolated from dog urine. After …
Number of citations: 26 link.springer.com
SJ Zhang, XM Zheng, WX Hu - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C12H10N2O6, was synthesized via a Knoevenagel condensation and crystallized from ethanol. In the crystal, strong classical intermolecular O—H⋯O hydrogen …
Number of citations: 7 scripts.iucr.org

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